6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid chemical properties
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS No: 303121-10-0) is a heterocyclic organic compound built upon the privileged 4-quinolone-3-carboxylic acid scaffold. This core structure is foundational to a wide array of clinically significant antibacterial agents, and its derivatives are actively investigated for diverse therapeutic applications, including antitumor and antiviral activities.[1] The strategic placement of an ethoxy group at the 6-position and a carboxylic acid at the 3-position modulates the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of its chemical and physical properties, spectroscopic signature, synthesis, and biological relevance, offering field-proven insights for its application in research and drug development.
Core Chemical and Physical Properties
The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems. These parameters influence solubility, stability, and absorption, which are critical considerations in experimental design and drug formulation.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 303121-10-0 | [2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2][5][6] |
| Molecular Weight | 233.22 g/mol | [5] |
| Melting Point | ~285°C | [2] |
| Boiling Point | 418.1°C at 760 mmHg (Predicted) | [5] |
| Density | 1.349 g/cm³ (Predicted) | [5] |
| Appearance | Solid (Form may vary) | N/A |
Solubility and Stability
Due to the presence of the carboxylic acid and the quinolone ring system, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is expected to be poorly soluble in water. Its solubility is significantly enhanced in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common vehicles for in vitro biological assays.[7] For long-term integrity, the compound should be stored in a dry, sealed environment at room temperature.[6]
Synthesis Pathway: The Gould-Jacobs Reaction
The synthesis of 4-hydroxyquinoline-3-carboxylic acids is classically achieved via the Gould-Jacobs reaction. This robust and versatile method involves two primary stages: the initial condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.
Conceptual Synthesis Workflow
The causality behind this workflow is rooted in fundamental organic chemistry principles. The initial reaction is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group of DEEM. The subsequent intramolecular cyclization is a thermally-induced electrophilic aromatic substitution, where the newly formed enamine attacks the benzene ring, followed by elimination to yield the aromatic quinoline core. The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
Caption: General workflow for the Gould-Jacobs synthesis of the target compound.
Experimental Protocol: A Self-Validating System
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Condensation: Equimolar amounts of 4-ethoxyaniline and diethyl ethoxymethylenemalonate are heated (typically ~120°C) until the reaction is complete, often monitored by TLC. This step forms the key enamine intermediate. The removal of ethanol byproduct drives the reaction to completion.
-
Cyclization: The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C. This high thermal energy is required to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which forms the heterocyclic ring.[8]
-
Hydrolysis: The resulting ethyl ester (Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate) is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous base (e.g., NaOH or KOH) followed by acidification (e.g., with HCl) to precipitate the final product.[9] The purity of the final product can be validated by melting point determination and spectroscopic analysis.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel compound or for quality control, a combination of NMR, IR, and MS is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is highly diagnostic.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically between 10-13 ppm.[10] Its breadth is due to hydrogen bonding and exchange. This signal disappears upon a D₂O shake.
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (7-9 ppm). Their specific chemical shifts and coupling patterns will depend on the substitution.
-
Quinolone Proton: The proton at the C2 position often appears as a distinct singlet further downfield in the aromatic region.
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Ethoxy Group (-OCH₂CH₃): This group will present as a quartet (for the -CH₂-) around 4.0-4.3 ppm and a triplet (for the -CH₃) around 1.3-1.5 ppm.
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): The carbonyl carbon signal appears in the range of 165-185 ppm.[10][11]
-
Quinolone Carbonyl (C=O): The C4 carbon, which is part of the keto-enol tautomer, will also be in the downfield region.
-
Aromatic Carbons: Signals for the carbons of the quinoline ring will be found between 110-150 ppm.
-
Ethoxy Carbons (-OCH₂CH₃): The -OCH₂- carbon will be around 60-70 ppm, while the -CH₃ carbon will be upfield, around 14-16 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.[12]
-
O-H Stretch: A very broad and strong absorption band is characteristic of the carboxylic acid O-H group, spanning from 2500 to 3300 cm⁻¹.[11][13] This broadness is a direct result of extensive hydrogen bonding in the solid state, forming dimers.
-
C=O Stretch: An intense, sharp peak will be observed for the carbonyl stretch of the carboxylic acid, typically in the 1710-1760 cm⁻¹ region.[11][13] The exact position is sensitive to conjugation and hydrogen bonding.
-
C-O Stretch: A band corresponding to the C-O single bond stretch of the carboxylic acid and the ethoxy group will appear in the 1210-1320 cm⁻¹ region.[13]
-
Aromatic C=C Stretches: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the quinoline ring.
Mass Spectrometry (MS)
In mass spectrometry, the compound will exhibit a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (233.22 Da). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, C₁₂H₁₁NO₄.
Chemical Reactivity and Biological Significance
The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore. Its biological activity is often attributed to its ability to chelate metal ions and interact with enzymatic targets.
Caption: The relationship between the core scaffold and its potential applications.
Mechanism of Action Insights
Derivatives of this scaffold are known to exert their effects through various mechanisms:
-
Antibacterial: Fluoroquinolones, which share this core, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14]
-
Antitumor: Some quinolone derivatives have shown potential to inhibit tumor growth, although the specific mechanisms are diverse and under investigation.[15]
-
Antioxidant: The hydroxyquinoline structure is known to scavenge free radicals, suggesting potential antioxidant properties.[15][16]
-
Enzyme Inhibition: The structure is amenable to modification to create potent and specific enzyme inhibitors for various targets.[15]
The ethoxy group at the 6-position primarily influences the molecule's lipophilicity, which can enhance cell membrane permeability and alter interactions with hydrophobic pockets in target proteins.
Conclusion
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a valuable chemical entity characterized by its stable heterocyclic core and versatile functional groups. Its synthesis is well-established, and its structure can be unequivocally confirmed through standard spectroscopic techniques. As a derivative of a privileged medicinal scaffold, it serves as a critical building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
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6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. (n.d.). Otto Chemie Pvt. Ltd. [Link]
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The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2019). ResearchGate. [Link]
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